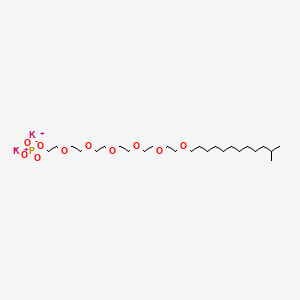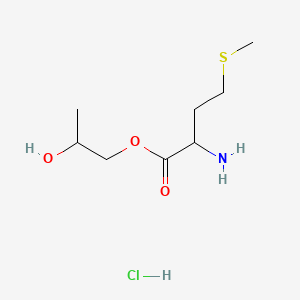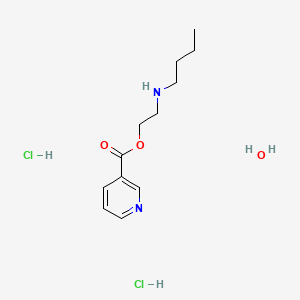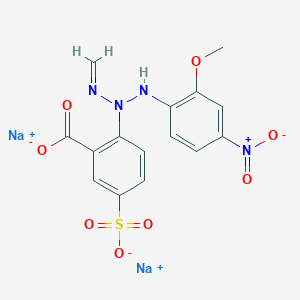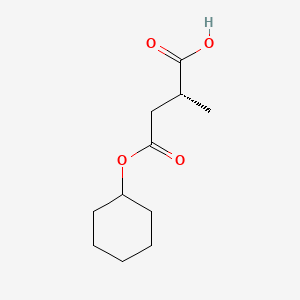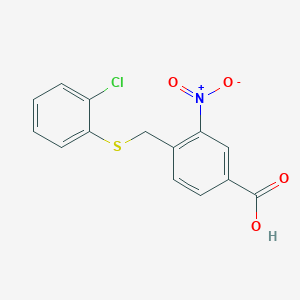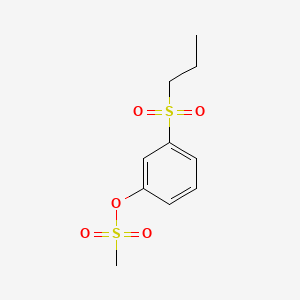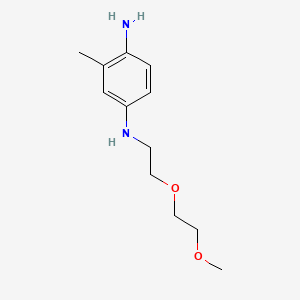![molecular formula C8H17O6P B12693343 2-Hydroxyethyl 3-[(2-hydroxyethoxy)methylphosphinoyl]propionate CAS No. 85187-18-4](/img/structure/B12693343.png)
2-Hydroxyethyl 3-[(2-hydroxyethoxy)methylphosphinoyl]propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyethyl 3-[(2-hydroxyethoxy)methylphosphinoyl]propionate is a chemical compound with the molecular formula C8H17O6P and a molecular weight of 240.19 g/mol . It is known for its unique structure, which includes both hydroxyethyl and phosphinoyl groups. This compound is used in various scientific and industrial applications due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 3-[(2-hydroxyethoxy)methylphosphinoyl]propionate typically involves the reaction of propanoic acid derivatives with hydroxyethyl and phosphinoyl groups under controlled conditions. The reaction conditions often include specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities for commercial use .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxyethyl 3-[(2-hydroxyethoxy)methylphosphinoyl]propionate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines .
Aplicaciones Científicas De Investigación
2-Hydroxyethyl 3-[(2-hydroxyethoxy)methylphosphinoyl]propionate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-Hydroxyethyl 3-[(2-hydroxyethoxy)methylphosphinoyl]propionate involves its interaction with specific molecular targets and pathways. The hydroxyethyl and phosphinoyl groups play a crucial role in its reactivity and binding affinity. These interactions can lead to various biochemical and physiological effects, depending on the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxyethyl 2-iodoacetate
- 2-Hydroxyethyl 2-(5-chloro-2-hydroxyphenoxy)acetate
- 2-Hydroxyethyl 2-amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate
Uniqueness
2-Hydroxyethyl 3-[(2-hydroxyethoxy)methylphosphinoyl]propionate is unique due to its specific combination of hydroxyethyl and phosphinoyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
85187-18-4 |
|---|---|
Fórmula molecular |
C8H17O6P |
Peso molecular |
240.19 g/mol |
Nombre IUPAC |
2-hydroxyethyl 3-[2-hydroxyethoxy(methyl)phosphoryl]propanoate |
InChI |
InChI=1S/C8H17O6P/c1-15(12,14-6-4-10)7-2-8(11)13-5-3-9/h9-10H,2-7H2,1H3 |
Clave InChI |
FIJVNCLTSDTHSH-UHFFFAOYSA-N |
SMILES canónico |
CP(=O)(CCC(=O)OCCO)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-EN-2-YL)propyl acetate](/img/structure/B12693272.png)
